(4-Amino-2-chlorophenyl)(4-chlorophenyl)acetonitrile

Catalog No.
S13165499
CAS No.
81720-94-7
M.F
C14H10Cl2N2
M. Wt
277.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Amino-2-chlorophenyl)(4-chlorophenyl)acetonitri...

CAS Number

81720-94-7

Product Name

(4-Amino-2-chlorophenyl)(4-chlorophenyl)acetonitrile

IUPAC Name

2-(4-amino-2-chlorophenyl)-2-(4-chlorophenyl)acetonitrile

Molecular Formula

C14H10Cl2N2

Molecular Weight

277.1 g/mol

InChI

InChI=1S/C14H10Cl2N2/c15-10-3-1-9(2-4-10)13(8-17)12-6-5-11(18)7-14(12)16/h1-7,13H,18H2

InChI Key

GJYVIYJLSWIBLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2)N)Cl)Cl

(4-Amino-2-chlorophenyl)(4-chlorophenyl)acetonitrile is an organic compound characterized by its unique structure, which includes an acetonitrile functional group attached to two aromatic rings. One ring features an amino group and a chlorine substituent, while the other ring contains a chlorine atom. This compound is of interest in various fields such as medicinal chemistry and materials science due to its potential biological activities and chemical properties.

The chemical reactivity of (4-Amino-2-chlorophenyl)(4-chlorophenyl)acetonitrile can be attributed to its functional groups. Key types of reactions include:

  • Nucleophilic Substitution: The chlorine atoms on the aromatic rings can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Amination Reactions: The amino group can participate in reactions with electrophiles, leading to the formation of new amines.
  • Reduction Reactions: The nitrile group can be reduced to form amines or aldehydes under appropriate conditions.

These reactions are facilitated by various catalysts and reaction conditions, making the compound versatile in synthetic chemistry.

(4-Amino-2-chlorophenyl)(4-chlorophenyl)acetonitrile exhibits significant biological activity, which has been predicted using computational models. Studies suggest that compounds with similar structures may possess pharmacological properties such as:

  • Antimicrobial Activity: Potential effectiveness against various bacterial strains.
  • Anticancer Properties: Ability to inhibit tumor cell growth, as indicated by structure-activity relationship studies.
  • Cytotoxic Effects: Toxicity towards certain cell lines, which can be advantageous or detrimental depending on the application.

The biological activity is often assessed through in vitro assays and predictive models that correlate chemical structure with biological effects .

Several methods exist for synthesizing (4-Amino-2-chlorophenyl)(4-chlorophenyl)acetonitrile:

  • Nitrile Synthesis from Halides:
    • Reacting 4-amino-2-chlorobenzyl chloride with sodium cyanide in a polar solvent can yield the desired acetonitrile derivative.
  • Amination of Aromatic Halides:
    • Using palladium-catalyzed cross-coupling reactions (such as Suzuki or Stille coupling) can introduce the amino group onto the aromatic ring.
  • Multi-step Synthesis:
    • Starting from simpler precursors, multiple reaction steps involving halogenation, nitration, and subsequent substitutions may be employed to construct the final compound.

These methods allow for variations in yield and purity, depending on the specific conditions used

The applications of (4-Amino-2-chlorophenyl)(4-chlorophenyl)acetonitrile span several domains:

  • Pharmaceutical Development: As a potential drug candidate for treating infections or cancers.
  • Chemical Research: Used as a building block in synthesizing more complex organic molecules.
  • Material Science: Investigated for its properties in polymer chemistry or as a precursor for functional materials.

These applications highlight its versatility and importance in both industrial and research settings.

Interaction studies involving (4-Amino-2-chlorophenyl)(4-chlorophenyl)acetonitrile often focus on its binding affinity to biological targets such as enzymes and receptors. Techniques used include:

  • Molecular Docking: To predict how well the compound binds to target proteins.
  • High-throughput Screening: To evaluate its activity against various biological assays.
  • Structure-Activity Relationship Analysis: To understand how modifications affect biological activity.

These studies are crucial for identifying potential therapeutic uses and understanding mechanisms of action .

Several compounds share structural similarities with (4-Amino-2-chlorophenyl)(4-chlorophenyl)acetonitrile, including:

  • (4-Amino-phenyl)(phenyl)acetonitrile
    • Lacks chlorination but retains similar biological properties.
  • (3-Amino-2-chlorophenyl)(4-chlorophenyl)acetonitrile
    • Variation in amino group positioning may alter biological activity significantly.
  • (2-Chloroaniline)(4-chlorophenyl)acetonitrile
    • Similar in structure but without the amino substituent on one ring.

Uniqueness

The unique combination of two chlorinated phenyl groups along with an amino substituent distinguishes (4-Amino-2-chlorophenyl)(4-chlorophenyl)acetonitrile from other compounds. This specific arrangement may enhance its binding properties and biological activity compared to less substituted analogs .

XLogP3

3.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

276.0221037 g/mol

Monoisotopic Mass

276.0221037 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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